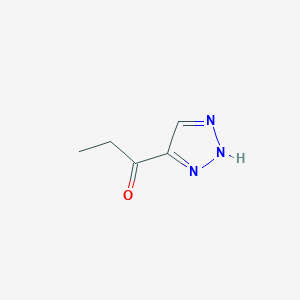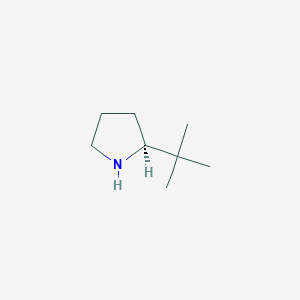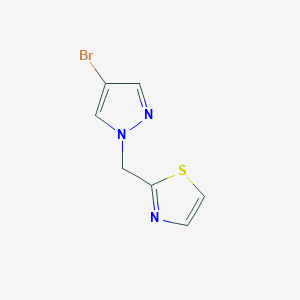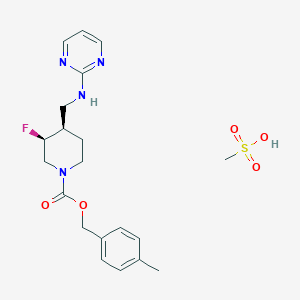
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a tetrahydropyran ring structure with a carboxylic acid group and a methylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction where a suitable precursor, such as a halogenated tetrahydropyran derivative, reacts with methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Methylamine, ethylamine
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted tetrahydropyran derivatives
Wissenschaftliche Forschungsanwendungen
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester
- Tetrahydro-2H-pyran-4-amine
- Tetrahydro-2H-pyran-4-carboxylic acid
Uniqueness
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the tetrahydropyran ring
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-(methylaminomethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-9-6-8(7(10)11)2-4-12-5-3-8/h9H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
IWTQEOUFFMESGN-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CCOCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


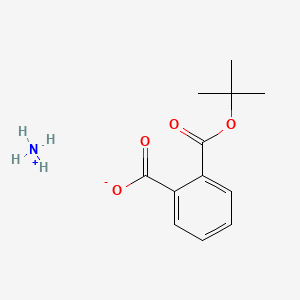
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
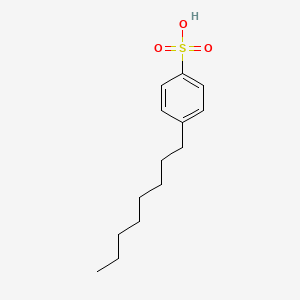


![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13343796.png)
